2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
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Overview
Description
2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is an organic compound with the molecular formula C7H5FINO3 and a molecular weight of 297.02 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and nitro functional groups attached to a benzene ring. It is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
The synthesis of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene typically involves multiple steps, including nitration, halogenation, and methoxylation reactions. One common synthetic route starts with the nitration of 4-methoxy-1-nitrobenzene, followed by halogenation to introduce the fluorine and iodine atoms . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and halogens.
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific electronic properties.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the halogens can participate in substitution reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties .
Comparison with Similar Compounds
2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene can be compared with similar compounds such as:
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene: Similar in structure but with different positions of functional groups.
1-Fluoro-4-methoxy-2-nitrobenzene: Lacks the iodine atom, leading to different reactivity and applications.
Properties
IUPAC Name |
2-fluoro-1-iodo-4-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGXGAUJBEAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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